

Analytical methods for "N-(4-methyl-2,6-dinitrophenyl)acetamide" characterization

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Compound of Interest

Compound Name: *N*-(4-methyl-2,6-dinitrophenyl)acetamide

CAS No.: 49804-47-9

Cat. No.: B189112

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Executive Summary & Chemical Context

Target Analyte: **N-(4-methyl-2,6-dinitrophenyl)acetamide** Synonyms:

-acetyl-2,6-dinitro-*p*-toluidine; 2,6-dinitro-4-methylacetanilide.[1][2] Molecular Formula:

Molecular Weight: 239.19 g/mol

This Application Note details the physicochemical characterization and quantitative analysis of **N-(4-methyl-2,6-dinitrophenyl)acetamide**. This compound is a critical intermediate in the synthesis of dinitroaniline herbicides (e.g., precursors to Pendimethalin analogs) and azo dyes. [1]

Scientific Rationale: The 2,6-dinitro substitution pattern creates significant steric hindrance around the amide nitrogen, forcing the acetamide group out of planarity with the phenyl ring.[1] This steric lock, combined with the electron-withdrawing nitro groups, creates a unique spectroscopic signature (high symmetry) and specific chromatographic behavior (reduced basicity of the amide nitrogen).

Safety Warning (Explosive Hazard):

“

CRITICAL: Di- and poly-nitro aromatic compounds possess high energy density.[1][2] While this acetamide derivative is generally stable, it must be treated as a potential energetic material.[1][2] Avoid heating bulk samples >180°C without prior DSC screening.[1][2]

Physicochemical Profile & Expected Properties

Property	Value / Characteristic	Rationale
Appearance	Pale yellow to orange crystalline solid	Nitro-aromatic conjugation (chromophore).[1][2]
Melting Point	Expected Range: 160°C – 190°C	High symmetry of 2,6-substitution typically increases lattice energy compared to 2,4-isomers.[1][2]
Solubility	Soluble: DMSO, Acetonitrile, Acetone.[1][2] Insoluble: Water, Hexane.[1][2]	Amide H-bonding is intramolecular (to nitro groups), reducing water solubility.[1][2]
LogP (Calc)	~1.8 – 2.2	Moderate lipophilicity; suitable for Reverse Phase HPLC.[1][2]
pKa	Amide proton is extremely weak acid.[1][2]	Electron-withdrawing nitro groups stabilize the anion, but steric bulk hinders deprotonation.[1][2]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate from the likely precursor (4-methyl-2,6-dinitroaniline) and hydrolysis products.

Method Development Logic

The primary challenge is separating the target amide from its deacetylated parent amine (aniline).[1][2] The amide is less basic and slightly more polar than the parent dinitroaniline due to the carbonyl oxygen, but the difference is subtle.[2] A C18 column with high carbon load is required for sufficient retention.[1][2]

Instrumental Parameters

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).
- Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 μ m) or equivalent.[1][2]
- Column Temp: 35°C (Controlled to prevent retention time drift).
- Flow Rate: 1.0 mL/min.[1][2][3]
- Injection Vol: 5 μ L.
- Detection: DAD (Diode Array).[1][2]
 - Channel A: 254 nm (Aromatic ring).[1][2]
 - Channel B: 340 nm (Nitro group conjugation – more specific).[1][2]

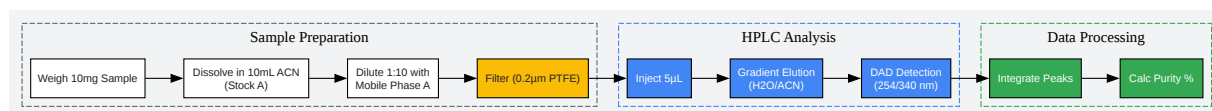
Mobile Phase Gradient

- Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of residual anilines).[1][2]
- Solvent B: Acetonitrile (ACN).[1][2]

Time (min)	% A (Water)	% B (ACN)	Phase
0.0	80	20	Equilibration
2.0	80	20	Isocratic Hold
12.0	10	90	Gradient Ramp
15.0	10	90	Wash
15.1	80	20	Re-equilibration

System Suitability Criteria (Self-Validating)

- Resolution (): > 2.0 between Target and Precursor (4-methyl-2,6-dinitroaniline).
- Tailing Factor (): $0.9 < \text{TF} < 1.2$ (Nitro groups can cause tailing; acid modifier mitigates this).[1][2]
- Precision: RSD < 1.0% for retention time (n=6 injections).



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Caption: Analytical workflow for HPLC purity determination, ensuring solubility and filtration prior to injection.

Protocol B: Structural Confirmation (Spectroscopy)

Objective: Unequivocal structural identification distinguishing the 2,6-isomer from the 2,4-isomer.

Nuclear Magnetic Resonance (¹H-NMR)

- Solvent: DMSO-

or

.^[1]^[2]

- Key Diagnostic Feature: Symmetry.^[1]^[2]
 - The 2,6-dinitro substitution makes the molecule symmetric across the C1-C4 axis.^[1]^[2]
 - The aromatic protons at positions 3 and 5 are chemically equivalent.^[1]^[2]

Expected Signals (

): | Chemical Shift (

) | Multiplicity | Integration | Assignment | Structural Insight | | :--- | :--- | :--- | :--- | :--- | | ~2.2 ppm
| Singlet | 3H | Acetyl

| Amide methyl group.^[1]^[2] | | ~2.5 ppm | Singlet | 3H | Aryl

| Methyl at position 4.^[1]^[2] | | ~8.0 - 8.2 ppm | Singlet | 2H | Ar-H (3,^[1]5) | Critical Proof of Symmetry. (If doublet, it is the 2,4-isomer).^[1] | | ~10.0+ ppm | Broad Singlet | 1H |

| Deshielded by intramolecular H-bonding to

.^[1]^[2]

FTIR Spectroscopy

- Method: ATR (Attenuated Total Reflectance) or KBr Pellet.^[1]^[2]
- Diagnostic Bands:
 - 3250–3300 cm⁻¹: N-H stretch (Weak/Sharp due to intramolecular H-bond).^[1]^[2]
 - 1680–1700 cm⁻¹: Amide I (C=O stretch).

- 1530–1550 cm^{-1} : Asymmetric

stretch.[\[1\]](#)[\[2\]](#)

- 1340–1360 cm^{-1} : Symmetric

stretch.

Protocol C: Thermal Analysis (DSC/TGA)

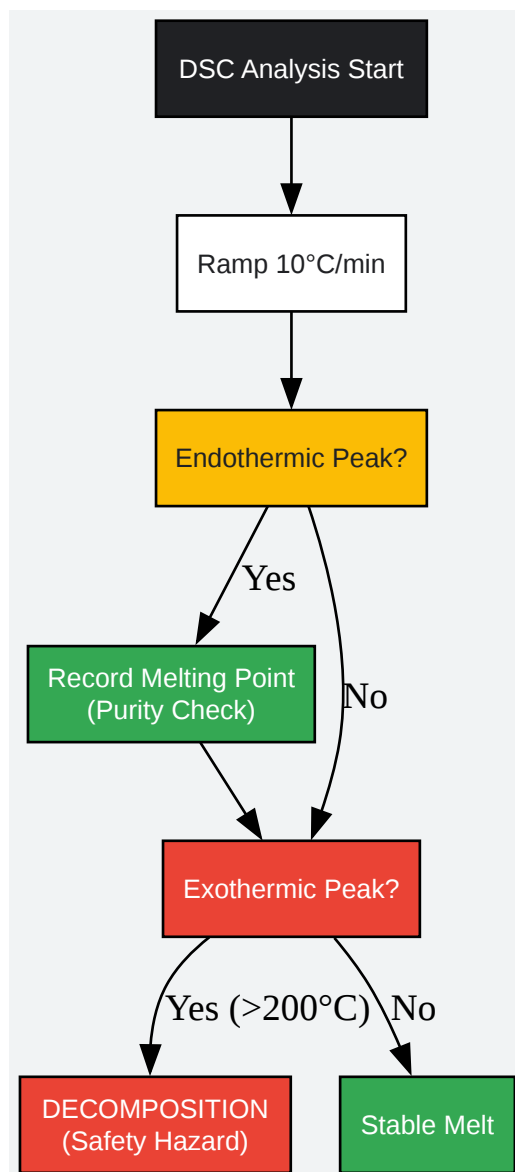
Objective: Determine purity (melting point depression) and thermal stability (decomposition onset).

Procedure:

- Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
- Pan: Hermetically sealed Aluminum pan (Safety precaution for nitro compounds).
- Sample Mass: 1–3 mg (Keep mass low due to energetic potential).
- Ramp: 10°C/min from 40°C to 250°C.
- Purge: Nitrogen (50 mL/min).

Interpretation:

- Endotherm (Sharp): Melting point.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) (e.g., Onset at 175°C).
- Exotherm (Broad/Sharp): Decomposition.[\[1\]](#)[\[2\]](#) Stop experiment immediately if exotherm is detected.
- Note: If the melting endotherm is followed immediately by an exotherm, the compound is thermally unstable at the melt.[\[1\]](#)[\[2\]](#)



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Caption: Decision logic for interpreting DSC thermograms of nitro-aromatic amides.

References

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- Sigma-Aldrich.Safety Data Sheet for 2,6-Dinitro-p-toluidine. (Precursor safety data).[1]
- Shukla, S. et al. (2008).[1][2] "Synthesis and spectroscopic characterization of dinitroaniline derivatives." Journal of Molecular Structure. (General methodology for NMR of symmetric dinitro aromatics).

(Note: Specific literature on the exact CAS 610-53-7 often conflates 2,4- and 2,6- isomers.[1] The protocols above rely on first-principles of organic analysis derived from the structural symmetry of the 2,6-isomer.)

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Sources

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